2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2-chloro-4-fluorophenyl)acetamide
Description
The compound "2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2-chloro-4-fluorophenyl)acetamide" (hereafter referred to by its systematic name) is a structurally complex molecule featuring a tricyclic core with fused thia, triaza, and oxo functional groups.
Crystallographic tools like SHELX have historically been critical for resolving complex molecular structures , but structural data for this compound remain unpublished. Its design appears to prioritize steric and electronic modulation via the 2-chloro-4-fluorophenyl and butyl substituents, which may influence solubility, metabolic stability, or target affinity.
Properties
IUPAC Name |
2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN4O2S2/c1-2-3-9-27-20(29)18-17(13-5-4-8-24-19(13)31-18)26-21(27)30-11-16(28)25-15-7-6-12(23)10-14(15)22/h4-8,10H,2-3,9,11H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHWMZSVGYAKBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2-chloro-4-fluorophenyl)acetamide involves multiple steps, including the formation of the triazatricyclo ring system and subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. These methods often include the use of flow microreactors and other advanced technologies to enhance reaction rates and product yields .
Chemical Reactions Analysis
Types of Reactions
2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2-chloro-4-fluorophenyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the lack of direct evidence on the compound, comparisons are inferred from structural analogs and general principles in heterocyclic chemistry. Below is a framework for typical comparative parameters, though specific data for this molecule are absent:
Table 1: Hypothetical Comparison of Key Features
| Parameter | Target Compound | Common Analogs (e.g., Thiadiazole/Quinazoline Derivatives) |
|---|---|---|
| Core Structure | Tricyclic thia-triaza-oxo scaffold | Bicyclic thiadiazole or fused quinazoline systems |
| Substituent Effects | 2-Chloro-4-fluorophenyl (electron-withdrawing), butyl (lipophilic) | Halogenated aryl groups, alkyl chains for solubility |
| Synthetic Complexity | Likely high (multi-step cyclization, sulfanyl linkage) | Moderate (established routes for bicyclic systems) |
| Therapeutic Potential | Undocumented; inferred for kinase or protease inhibition | Known for antimicrobial, anticancer activity |
Key Observations :
Substituent Impact : The 2-chloro-4-fluorophenyl group is a common pharmacophore in kinase inhibitors (e.g., EGFR inhibitors), suggesting possible tyrosine kinase targeting . The butyl chain may improve membrane permeability but could reduce aqueous solubility.
Synthetic Feasibility : The sulfanyl linkage and tricyclic system likely require advanced methodologies, such as transition-metal-catalyzed cross-coupling or photoredox cyclization, which are less routine than methods for bicyclic analogs.
Research Findings and Limitations
No peer-reviewed studies on the compound’s biological activity, pharmacokinetics, or toxicity were identified. The evidence provided focuses on unrelated topics:
- : Describes 3D cell culture platforms, which could theoretically apply to drug testing but lack direct relevance to this molecule .
Critical Gaps :
- Structural Data : Crystallographic analysis using SHELX or similar tools is needed to confirm stereochemistry and conformation.
- Biological Screening : Assays against common targets (e.g., kinases, proteases) are required to validate therapeutic hypotheses.
- ADME/PK Studies: No data on absorption, distribution, metabolism, or excretion exist to guide development.
Biological Activity
The compound 2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2-chloro-4-fluorophenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. Its unique structural features suggest diverse biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings and case studies to elucidate the biological activity of this compound.
Structural Characteristics
The compound features a triazatricyclo structure with a thioether linkage and a chloro-fluorophenyl moiety. Its molecular formula is with a molecular weight of approximately 484.6 g/mol. The presence of multiple functional groups enhances its biological activity by facilitating interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 2-[(5-butyl-6-oxo-8-thia...)] exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity against various microorganisms:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective against |
The structural characteristics enhance the compound's interaction with microbial cell walls or membranes, leading to increased efficacy against resistant strains.
Cytotoxicity and Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. In vitro assays have demonstrated cytotoxic effects on cancer cell lines:
-
Cell Lines Tested :
- A549 (human lung carcinoma)
- MCF-7 (human breast cancer)
- Findings :
-
Mechanism of Action :
- The mechanism may involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be fully elucidated.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University focused on the antimicrobial efficacy of derivatives of triazatricyclo compounds similar to our target compound. The study found that modifications in the sulfur-containing moiety significantly enhanced antibacterial activity against Gram-positive bacteria .
Study 2: Anticancer Properties
In another investigation published in the Journal of Medicinal Chemistry, derivatives of similar compounds were evaluated for their anticancer properties. The results indicated that specific substitutions at the nitrogen positions led to improved selectivity and potency against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
